Silane, chloro(1,1-dimethylethoxy)dimethyl-
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Overview
Description
Silane, chloro(1,1-dimethylethoxy)dimethyl- is an organosilicon compound with the molecular formula C6H15ClOSi. It is also known by its IUPAC name, (tert-butoxy)(chloro)dimethylsilane . This compound is characterized by the presence of a silicon atom bonded to a chloro group, a tert-butoxy group, and two methyl groups. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, chloro(1,1-dimethylethoxy)dimethyl- can be synthesized through the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
(CH3)3COH+ClSi(CH3)2H→(CH3)3COSi(CH3)2Cl+H2O
Industrial Production Methods
In industrial settings, the production of silane, chloro(1,1-dimethylethoxy)dimethyl- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Silane, chloro(1,1-dimethylethoxy)dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, thiols
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Catalysts: Bases like triethylamine or pyridine
Major Products Formed
Silanols: Formed through hydrolysis or oxidation
Siloxanes: Formed through condensation reactions of silanols
Substituted Silanes: Formed through nucleophilic substitution reactions
Scientific Research Applications
Silane, chloro(1,1-dimethylethoxy)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the synthesis of various organosilicon compounds.
Biology: Utilized in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Applied in the production of silicone polymers, coatings, and adhesives. It is also used in the semiconductor industry for surface modification and passivation.
Mechanism of Action
The mechanism of action of silane, chloro(1,1-dimethylethoxy)dimethyl- involves the reactivity of the silicon-chlorine bond. The chloro group can be readily displaced by nucleophiles, leading to the formation of various substituted silanes. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
tert-Butylchlorodimethylsilane: Another similar compound with a tert-butyl group.
Dimethyl-tert-butylchlorosilane: Similar compound with a tert-butyl group.
Uniqueness
Silane, chloro(1,1-dimethylethoxy)dimethyl- is unique due to the presence of the tert-butoxy group, which imparts different steric and electronic properties compared to tert-butyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.
Properties
CAS No. |
58566-07-7 |
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Molecular Formula |
C6H15ClOSi |
Molecular Weight |
166.72 g/mol |
IUPAC Name |
chloro-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H15ClOSi/c1-6(2,3)8-9(4,5)7/h1-5H3 |
InChI Key |
SSBHJDQSLYLLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)Cl |
Origin of Product |
United States |
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